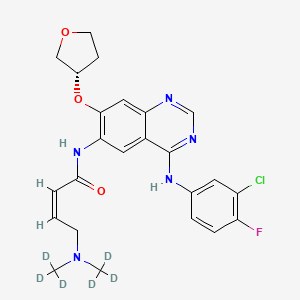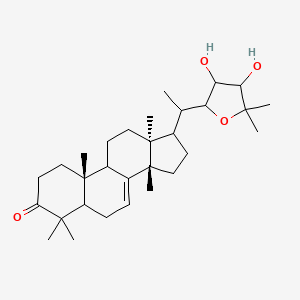
Cdk4/6-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk4/6-IN-5 is a cyclin-dependent kinase 4 and 6 inhibitor, which plays a crucial role in regulating the cell cycle. Cyclin-dependent kinase 4 and 6 inhibitors are essential in cancer therapy as they help control the transition from the G1 phase to the S phase of the cell cycle, thereby preventing abnormal cell proliferation .
Vorbereitungsmethoden
The synthesis of Cdk4/6-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
Cdk4/6-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Cdk4/6-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study cell cycle regulation and the effects of cyclin-dependent kinase inhibition. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in hormone receptor-positive breast cancer, non-small cell lung cancer, and head and neck squamous cell carcinoma . Additionally, it has applications in industry for the development of new therapeutic agents and drug discovery .
Wirkmechanismus
The mechanism of action of Cdk4/6-IN-5 involves the inhibition of cyclin-dependent kinase 4 and 6, which are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This leads to the suppression of cancer cell proliferation and promotes apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cdk4/6-IN-5 is compared with other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds share a similar mechanism of action, this compound may exhibit unique properties in terms of selectivity, potency, and pharmacokinetic profile. For instance, this compound might have a different binding affinity to cyclin-dependent kinase 4 and 6, leading to variations in its efficacy and safety profile .
Similar Compounds
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds are also cyclin-dependent kinase 4 and 6 inhibitors and are used in cancer therapy for their ability to regulate the cell cycle and inhibit cancer cell proliferation .
Eigenschaften
Molekularformel |
C22H28ClFN6O4S |
|---|---|
Molekulargewicht |
527.0 g/mol |
IUPAC-Name |
(3R,4R)-4-[[5-chloro-4-[7-fluoro-2-[(1R)-1-hydroxyethyl]-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C22H28ClFN6O4S/c1-11(2)30-17-8-13(7-15(24)20(17)27-21(30)12(3)31)19-14(23)9-25-22(28-19)26-16-5-6-29(10-18(16)32)35(4,33)34/h7-9,11-12,16,18,31-32H,5-6,10H2,1-4H3,(H,25,26,28)/t12-,16-,18-/m1/s1 |
InChI-Schlüssel |
KSCSDVHAZVSGAW-XHBKTUGNSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3Cl)N[C@@H]4CCN(C[C@H]4O)S(=O)(=O)C)O |
Kanonische SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCN(CC4O)S(=O)(=O)C)F)N=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


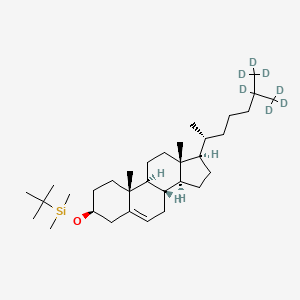
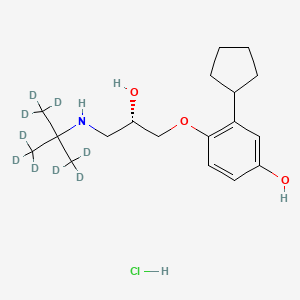
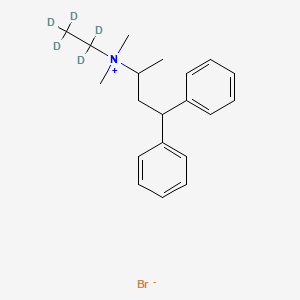

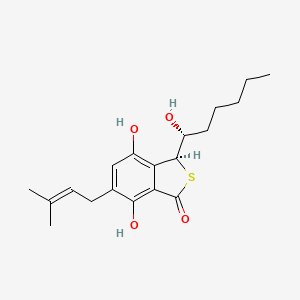

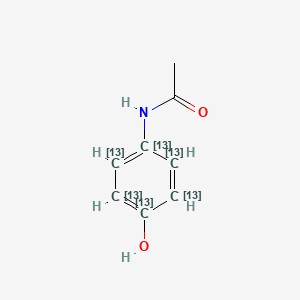


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
